molecular formula C18H20N2O6S B14954118 N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B14954118
M. Wt: 392.4 g/mol
InChI Key: VUQCZEJBSQBZJK-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, an ethoxyphenyl sulfonyl group, and a methylglycinamide moiety, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . This method ensures high purity and yield while maintaining the structural integrity of the complex molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring consistency and scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H20N2O6S/c1-3-24-14-5-7-15(8-6-14)27(22,23)20(2)11-18(21)19-13-4-9-16-17(10-13)26-12-25-16/h4-10H,3,11-12H2,1-2H3,(H,19,21)

InChI Key

VUQCZEJBSQBZJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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